5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers
Description
5-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is a compound that has garnered significant attention in the scientific community due to its unique structure and promising biological properties. This compound is characterized by a spirocyclic framework, which consists of two rings sharing a single atom, and the presence of a methyl group at the 5th position. The mixture of diastereomers refers to the presence of multiple stereoisomers that are not mirror images of each other.
Properties
CAS No. |
2758005-20-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular aldol condensation, where a diketone precursor undergoes cyclization in the presence of a base to form the spirocyclic ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 5-methylspiro[3.3]heptan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation of diastereomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase .
Chemical Reactions Analysis
Types of Reactions
5-methylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-methylspiro[3.3]heptan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological
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